Thiamine is classified as a vitamin and specifically falls under the category of water-soluble vitamins. It is often referred to as Vitamin B1. The compound is naturally occurring in various foods and can also be produced synthetically. Its biochemical activity is primarily due to its conversion into thiamine pyrophosphate, which acts as a coenzyme in several metabolic pathways.
Thiamine can be synthesized through various methods, including:
The fermentation process typically requires specific conditions:
After fermentation, Thiamine can be isolated using ion exchange chromatography, yielding approximately 10 mg per liter of fermented liquor .
Thiamine has a complex molecular structure characterized by its thiazole and pyrimidine rings:
The structure consists of:
Thiamine participates in several critical biochemical reactions:
These reactions are essential for energy production and synthesis of nucleotides.
Thiamine exerts its biological effects primarily through its active form, thiamine pyrophosphate, which serves as a coenzyme in various enzymatic reactions:
The biochemical pathways involving thiamine are crucial for maintaining metabolic homeostasis and preventing deficiencies.
These properties influence how Thiamine is handled during food processing and storage.
Thiamine has several scientific uses:
HI-B1, also known scientifically as β-catenin-IN-2 and previously designated as Compound H1B1, is a potent small-molecule inhibitor targeting the oncogenic transcriptional activity of β-catenin. Its chemical identity is defined as C₁₅H₁₄FN₃, with a molecular weight of 255.29 g/mol (CAS Registry Number: 1458664-10-2). Structurally, HI-B1 features an ortho-dimethylamino phenyl group linked to a fluorophenyl-substituted imidazole core, enabling specific interactions with the β-catenin/TCF-4 complex [7].
Table 1: Molecular Characteristics of HI-B1
Property | Value |
---|---|
IUPAC Name | Not fully disclosed in literature |
Synonyms | β-catenin-IN-2, Compound H1B1 |
Molecular Formula | C₁₅H₁₄FN₃ |
Molecular Weight | 255.29 g/mol |
CAS Number | 1458664-10-2 |
Solubility | ≥83.33 mg/mL in DMSO |
Primary Target | β-catenin/TCF-4 transcription complex |
This compound exhibits dose-dependent suppression of β-catenin-mediated gene transcription, with in vitro efficacy observed at concentrations of 10–40 μM in colorectal cancer models like HCT116 cells [7]. Its design exploits the hydrophobic groove of the β-catenin binding site, disrupting protein-protein interactions essential for oncogenic signaling.
HI-B1 emerged from targeted drug discovery efforts circa 2015 to address the unmet need for direct β-catenin inhibitors. Prior therapeutic strategies focused on upstream Wnt pathway components (e.g., PORCN inhibitors like CGX1321, FZD decoy receptors like OMP-54F28) or tankyrase inhibitors (XAV939) [3]. However, these agents indirectly modulate β-catenin stability and face pharmacokinetic challenges.
HI-B1 was developed through high-throughput screening of chemical libraries to identify molecules disrupting β-catenin/TCF-4 binding. It represented a shift toward direct transcriptional inhibition, circumventing compensatory mechanisms associated with upstream targets. Early studies validated its ability to suppress cyclin D1 and c-Myc expression—downstream effectors of Wnt/β-catenin signaling critical for cell proliferation [1] [7]. Its discovery catalyzed subsequent optimization of β-catenin inhibitors, including covalent binders and proteolysis-targeting chimeras (PROTACs).
The Wnt/β-catenin pathway is a master regulator of embryogenesis, stem cell maintenance, and tissue homeostasis. Dysregulation due to CTNNB1 (β-catenin gene) mutations, APC loss, or AXIN truncations occurs in >20% of human cancers, driving:
Table 2: Oncogenic Roles of Wnt/β-Catenin Pathway in Select Cancers
Cancer Type | Prevalence of Pathway Dysregulation | Key Mechanisms |
---|---|---|
Colorectal Cancer | >80% | APC mutations; β-catenin nuclear accumulation |
Cervical Cancer | 30–40% | HPV oncoproteins synergizing with β-catenin [1] |
Hepatocellular Carcinoma | 40–60% | AXIN1/2 mutations; Wnt ligand overexpression |
Triple-Negative Breast Cancer | 45% | RSPO fusion genes amplifying Wnt signals |
HI-B1 exemplifies the therapeutic rationale for direct β-catenin inhibition. By blocking the β-catenin/TCF-4 interface, it attenuates transcription of genes governing proliferation (CCND1), metabolism (GLUT1), and stemness (SOX2) [2] [4]. Preclinical evidence suggests synergy with immune checkpoint inhibitors by reversing β-catenin-mediated T-cell exclusion in tumors [3]. Despite challenges in drug delivery and on-target toxicity, HI-B1 remains a prototype for advancing precision oncology in Wnt-driven malignancies.
Table 3: Key β-Catenin-Targeting Agents in Development (Including HI-B1)
Agent | Target Site | Development Phase | Cancer Applications |
---|---|---|---|
HI-B1 (β-catenin-IN-2) | β-catenin/TCF-4 interface | Preclinical | Colorectal cancer [7] |
PRI-724 | CBP/β-catenin | Phase 2 | Pancreatic, colorectal cancers [3] |
LF3 | β-catenin/TCF | Preclinical | Colon cancer |
ETC-159 | PORCN | Phase 1 | Solid tumors |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3